8-O-methylretusin
CAS No.: 37816-20-9
Cat. No.: VC21344556
Molecular Formula: C17H14O5
Molecular Weight: 298.29 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 37816-20-9 |
---|---|
Molecular Formula | C17H14O5 |
Molecular Weight | 298.29 g/mol |
IUPAC Name | 7-hydroxy-8-methoxy-3-(4-methoxyphenyl)chromen-4-one |
Standard InChI | InChI=1S/C17H14O5/c1-20-11-5-3-10(4-6-11)13-9-22-16-12(15(13)19)7-8-14(18)17(16)21-2/h3-9,18H,1-2H3 |
Standard InChI Key | SELGEUSJRWRBQR-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3OC)O |
Canonical SMILES | COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3OC)O |
Chemical Structure and Properties
Structural Characteristics
8-O-methylretusin, with the molecular formula C17H14O5, is classified as a 4'-methoxyisoflavone derivative . Its systematic name is 7-hydroxy-8-methoxy-3-(4-methoxyphenyl)-1-benzopyran-4-one . The compound features a characteristic isoflavone core structure with specific substitution patterns, including a methoxy group at position 8 and a hydroxyl group at position 7 of the A-ring, as well as a methoxy group on the 4' position of the B-ring phenyl group .
The compound is also known by several synonyms including:
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Isoafrormosin
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7-hydroxy-8-methoxy-3-(4-methoxyphenyl)chromen-4-one
-
Retusin 8-methyl ether
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3-(4-methoxyphenyl)-7-hydroxy-8-methoxy-4H-1-benzopyran-4-one
Physical and Chemical Properties
8-O-methylretusin has a molecular weight of 298.29 g/mol and exhibits specific physicochemical properties that influence its biological activity and pharmacokinetic profile . Key physical and chemical properties of the compound are summarized in Table 1.
Table 1. Physicochemical Properties of 8-O-methylretusin
Property | Value | Source |
---|---|---|
Molecular weight | 298.30 g/mol | |
Log P | 2.805 | |
pKa | 8.830 | |
Log D | 2.850 | |
Solubility | 0.0108 mg/mL (pH 6.60) | |
Permeability (Papp) | 2.480 × 10⁻⁵ cm/s |
These properties suggest that 8-O-methylretusin has moderate lipophilicity, which facilitates its ability to cross biological membranes. Its solubility is relatively low at physiological pH, which may affect its bioavailability .
Natural Sources and Distribution
Plant Sources
8-O-methylretusin has been isolated from several plant species. According to PubChem data, the compound has been reported in Euchresta horsfieldii and Euchresta formosana . Additionally, research has identified this compound in the stems of Maackia amurensis, where it was isolated as part of an activity-guided screening for human monoamine oxidase-B inhibitors .
The compound has also been studied in plants of the genus Spatholobus, which include various medicinal plants traditionally used in Asian herbal medicine . The presence of 8-O-methylretusin across multiple plant genera suggests it may play important ecological and biological roles in these species.
Biological Activities
Monoamine Oxidase Inhibition
One of the most significant biological activities of 8-O-methylretusin is its potent and selective inhibition of human monoamine oxidase-B (hMAO-B). Research published in 2020 demonstrated that 8-O-methylretusin isolated from Maackia amurensis exhibited an IC50 value of 0.23 μM against hMAO-B, with minimal activity against hMAO-A, resulting in a high selectivity index (SI) of 81.3 .
Further investigation revealed that 8-O-methylretusin acts as a reversible and competitive inhibitor of hMAO-B with a Ki value of 0.054 μM . Molecular docking simulations provided additional insights into this selective inhibition, showing that 8-O-methylretusin had a higher binding affinity for hMAO-B (-9.3 kcal/mol) compared to hMAO-A (-7.2 kcal/mol) .
The selective inhibition of MAO-B by 8-O-methylretusin is particularly relevant for potential therapeutic applications in neurological disorders, as MAO-B inhibitors have been used in the treatment of Parkinson's disease and other neurodegenerative conditions .
Pharmacokinetics
Absorption and Distribution
Recent research has investigated the pharmacokinetic properties of 8-O-methylretusin using physiologically-based pharmacokinetic (PBPK) modeling. The compound shows distinctive absorption and distribution characteristics that influence its bioavailability and potential therapeutic efficacy .
In pharmacokinetic studies, 8-O-methylretusin demonstrated a permeability coefficient (Papp) of 2.480 × 10⁻⁵ cm/s, indicating relatively good membrane permeability . This property facilitates absorption across biological membranes, including the gastrointestinal tract.
Metabolism and Elimination
The metabolism and elimination of 8-O-methylretusin have been investigated in animal models. In rats, the compound exhibited a clearance (CL) of 1.906 L/h and a steady-state volume of distribution (Vss) of 5.860 L .
The distribution characteristics of 8-O-methylretusin can be further understood through its blood-to-plasma ratio (Rbp) and fraction unbound in plasma (fup). In rats, the Rbp was 0.875, and the fup was 11.816%, while in humans, these values were predicted to be 0.777 and 7.07%, respectively . These parameters influence the compound's distribution within the body and its availability at target tissues.
Comparative Pharmacokinetics in Rats and Humans
Pharmacokinetic studies have provided comparative data on 8-O-methylretusin in both rats and predicted human models. The experimental and computational pharmacokinetic parameters for 8-O-methylretusin in rats and the predicted parameters in humans are summarized in Tables 2 and 3.
Table 2. Pharmacokinetic Parameters of 8-O-methylretusin in Rats
Parameters | Observed | Calculated | Fold Error |
---|---|---|---|
Cmax (μg/mL) | 0.0136 | 0.0130 | 1.05 |
Tmax (h) | 0.25 | 0.20 | 1.25 |
AUC0→t (μg·h/mL) | 0.0097 | 0.0144 | 1.48 |
AUC0→∞ (μg·h/mL) | 0.0115 | 0.0146 | 1.27 |
Table 3. Predicted Pharmacokinetic Parameters of 8-O-methylretusin in Humans
Parameters | Value |
---|---|
Cmax (μg/mL) | 0.0852 |
Tmax (h) | 0.800 |
AUC0→t (μg·h/mL) | 0.286 |
AUC0→∞ (μg·h/mL) | 2.145 |
The predicted concentration-time curve for 8-O-methylretusin in humans shows that the concentration decreases notably with time after reaching peak values, indicating efficient elimination . This pharmacokinetic profile provides valuable insights for potential therapeutic applications and dosing strategies.
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